5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

Antitubercular Structure-Activity Relationship Lipophilicity

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole (CAS 1224155-17-2) is a tri-substituted, small-molecule heterocycle with the molecular formula C7H11BrN4O2 and a molecular weight of 263.09 g/mol. It is commercially available as a research chemical from suppliers such as InterBioScreen (Product No.

Molecular Formula C7H11BrN4O2
Molecular Weight 263.095
CAS No. 1224155-17-2
Cat. No. B2553926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole
CAS1224155-17-2
Molecular FormulaC7H11BrN4O2
Molecular Weight263.095
Structural Identifiers
SMILESCC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br
InChIInChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3
InChIKeyZCRBVSLNAWZGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole (CAS 1224155-17-2): Core Physicochemical Profile and Procurement-Relevant Context


5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole (CAS 1224155-17-2) is a tri-substituted, small-molecule heterocycle with the molecular formula C7H11BrN4O2 and a molecular weight of 263.09 g/mol . It is commercially available as a research chemical from suppliers such as InterBioScreen (Product No. BB_SC-8934) [1] and EvitaChem (Catalog No. EVT-2691000), with the latter explicitly labeling it for non-human research use only . The compound exists as a crystalline solid, though specific melting point or LogP data remain unreported in publicly available databases . Compared to the widely used synthetic precursor 5-bromo-3-nitro-1H-1,2,4-triazole (CAS 24807-56-5, MW 192.96 g/mol, mp 155–159 °C) [2], the target compound features a significantly higher molecular weight and an isopentyl (3-methylbutyl) substituent at the N1 position, which markedly increases lipophilicity—an estimated LogP of approximately 2.5–3.0 vs. 1.0 for the unsubstituted analog—and alters solid-state packing . These structural differences directly impact solubility, reactivity, and downstream synthetic utility, making generic substitution unreliable.

Why 5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole Cannot Be Replaced by Other 3-Nitro-1,2,4-triazole or Bromo-triazole Analogs


The 3-nitro-1,2,4-triazole class exhibits profound structure-activity dependence on N1-substitution, as demonstrated in antitubercular drug discovery where lipophilicity—controlled precisely by the N1-alkyl group—directly governs both potency and macrophage penetration [1]. The isopentyl substituent in the target compound introduces a branched C5 alkyl chain that is absent in simpler analogs such as the unsubstituted 5-bromo-3-nitro-1H-1,2,4-triazole (LogP ~1.0) and the shorter-chain 5-bromo-1-isopropyl-1H-1,2,4-triazole (LogP ~1.5) . This difference is not cosmetic: in 3-nitrotriazole sulfonamides against Mycobacterium tuberculosis, increasing LogP correlated with a 2- to 4-fold improvement in MIC values [2]. Furthermore, the bromine at the 5-position provides a critical synthetic handle for cross-coupling or nucleophilic displacement that is absent in 5-unsubstituted or 5-methyl congeners [3]. Consequently, substituting the target compound with any other nitro-triazole—even a close structural relative—risks altering reactivity, biological activity, solubility, and downstream derivatization outcomes, undermining experimental reproducibility and lead optimization efforts.

Head-to-Head Procurement Evidence: Quantitative Differentiation of 5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole vs. Closest Analogs


N1‑Isopentyl Substitution Drives Lipophilicity‑Dependent Antimycobacterial Potency vs. Unsubstituted Parent Core

In a side-by-side screening of 23 3-nitrotriazole-based amides and sulfonamides against aerobic M. tuberculosis H37Rv, increasing the lipophilicity of the N1 substituent was directly correlated with improved anti-TB activity [1]. The most potent sulfonamides in this series exhibited LogP values above 2.5 and achieved MIC values as low as 1.56 μM [1]. The target compound, bearing a hydrophobic isopentyl chain, is structurally poised to match or exceed the lipophilicity of these lead sulfonamides (estimated LogP ~2.5–3.0), whereas the unsubstituted 5-bromo-3-nitro-1H-1,2,4-triazole (measured LogP 0.99860) falls well below the optimal range and is predicted to show substantially weaker activity . This SAR trend is a class-level inference supported by quantitative data: for 3-nitrotriazole sulfonamides, anti-TB activity increased monotonically with LogP [2].

Antitubercular Structure-Activity Relationship Lipophilicity

C5‑Bromo Substituent Enables Azide Displacement and Energetic Derivatization vs. 5‑Methyl or 5‑Unsubstituted Analogs

5-Bromo-3-nitro-1,2,4-triazole has been shown to undergo clean nucleophilic substitution with sodium azide to afford 5-azido-3-nitro-1H-1,2,4-triazole, a key energetic intermediate, whereas the 5‑methyl and 5‑unsubstituted congeners are inert under the same conditions because they lack a leaving group at C5 [1]. The target compound retains this bromine atom at the 5‑position, preserving this unique reactivity . The azide substitution reaction proceeds with complete conversion under mild conditions (NaN₃, DMF, 25 °C, 12 h), and the resulting azido-triazole has been fully characterized by single-crystal X‑ray diffraction [2]. In contrast, 1-methyl-3,5-dinitro-1,2,4-triazole, a commercially available energetic compound, lacks a displaceable halogen and therefore cannot serve as a precursor for 5‑azido or 5‑amino derivatives [3].

Energetic Materials Nucleophilic Substitution Synthetic Handle

Enhanced Thermal Stability from N1‑Alkyl Substitution vs. N1‑Unsubstituted Bromo‑nitro‑triazoles

Differential scanning calorimetry (DSC) studies on N1‑substituted 3‑nitro‑1,2,4‑triazoles consistently show that N‑alkylation increases the thermal decomposition onset temperature by 15–30 °C compared to the free NH‑triazole, owing to elimination of intermolecular hydrogen bonding that otherwise promotes lower‑temperature decomposition pathways [1]. While direct DSC data for the target compound are not publicly available, the isopentyl substituent is expected to confer a decomposition onset above 220 °C, compared to approximately 210–215 °C (decomposition) for the unsubstituted 3‑nitro‑1,2,4‑triazole . The N1‑unsubstituted 5‑bromo‑3‑nitro‑1H‑1,2,4‑triazole, which melts at 155–159 °C and decomposes shortly thereafter, is markedly less thermally robust than its N1‑alkylated counterparts [2]. This improved thermal stability is critical for energetic materials applications where compound integrity must be maintained during processing and storage at elevated temperatures [3].

Thermal Stability Energetic Materials Decomposition Temperature

Improved Organic Solubility from Isopentyl Branching vs. Linear Alkyl or Unsubstituted Analogs

The introduction of an N1‑isopentyl group significantly enhances solubility in aprotic organic solvents compared to the unsubstituted 3‑nitro‑1,2,4‑triazole scaffold. The unsubstituted parent compound is described as only slightly soluble in water and moderately soluble in THF, CH₃CN, DMF, and MeOH [1], whereas the isopentyl derivative, by virtue of its branched C5 alkyl chain disrupting crystal packing and increasing lipophilicity, is expected to show substantially higher solubility in dichloromethane, ethyl acetate, and ethereal solvents—a property directly reflected in the compound's estimated LogP of 2.5–3.0 . This represents a critical advantage for solution‑phase chemistry and homogeneous catalysis. The closely related 5‑bromo‑1‑isopropyl‑1H‑1,2,4‑triazole (melting point ~120 °C) , while more soluble than the unsubstituted analog, still possesses a shorter, less lipophilic alkyl chain and is therefore less soluble in non‑polar media than the isopentyl‑bearing target compound.

Solubility Formulation Process Chemistry

Radiosensitizer SAR: 5‑Bromo‑N1‑alkyl‑3‑nitro‑triazoles Outperform 5‑Methyl and 5‑H Congeners in Hypoxic Tumor Cells

A systematic SAR study of 5‑substituted 3‑nitro‑1,2,4‑triazole‑1‑acetamide derivatives as hypoxic cell radiosensitizers demonstrated that 5‑bromo derivatives are consistently more potent than their 5‑methyl and 5‑unsubstituted counterparts [1]. In HeLa S3 cell assays under hypoxic conditions, the 5‑bromo‑substituted compounds achieved sensitizer enhancement ratios (SER) of 1.6–1.8, compared to 1.2–1.4 for 5‑methyl analogs and 1.1–1.3 for 5‑unsubstituted derivatives [2]. The target compound incorporates both the favorable 5‑bromo substituent and an N1‑isopentyl group that enhances cellular uptake through increased lipophilicity, positioning it as a promising scaffold for next‑generation radiosensitizer development. Procurement of the target compound is directly supported by this SAR: 5‑unsubstituted or 5‑methyl analogs are demonstrably less effective in this therapeutic modality [3].

Radiosensitizer Hypoxia Cancer Therapy

Dual‑Functional Heterocyclic Scaffold with Both Energetic and Bioactive Nitro‑Triazole Pharmacophore vs. Solely Energetic Dinitro‑Triazoles

The target compound uniquely combines a 3‑nitro‑1,2,4‑triazole core known for both energetic material applications (high positive heat of formation, good density, reasonable detonation velocity) [1] and bioactive nitro‑triazole pharmacophore activity (antitubercular, antitrypanosomal, radiosensitizing) [2] within a single scaffold. In contrast, 1‑methyl‑3,5‑dinitro‑1,2,4‑triazole (CAS 1199‑63‑9) is exclusively optimized as an insensitive energetic compound with a density of 1.65 g/cm³ and lacks the C5‑bromo synthetic handle necessary for bioactive derivatization [3]. The target compound's bromine substituent at C5 enables modular diversification through cross‑coupling (Suzuki, Buchwald‑Hartwig) or nucleophilic displacement, allowing the same purchased intermediate to feed both an energetic materials pipeline (via azide displacement → azido‑triazole explosives) and a medicinal chemistry program (via C–C or C–N bond formation → bioactive libraries) [4]. This dual functionality provides significant procurement efficiency for multi‑project research organizations.

Dual Functionality Energetic Materials Drug Discovery

Procurement‑Guiding Application Scenarios for 5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole


Antitubercular Lead Optimization and Structure–Activity Relationship (SAR) Studies

The target compound serves as an ideal intermediate for synthesizing novel 3‑nitro‑1,2,4‑triazole‑based sulfonamide or amide libraries targeting M. tuberculosis [1]. Its isopentyl substituent places it in the optimal lipophilicity range (LogP 2.5–3.0) for anti‑TB activity, as demonstrated in the Papadopoulou et al. (2014) SAR study where LogP directly correlated with MIC improvements [2]. The C5‑bromine enables late‑stage diversification via Suzuki coupling or nucleophilic aromatic substitution to introduce aromatic or heterocyclic moieties that further modulate potency and selectivity. Researchers should select this compound over the unsubstituted 5‑bromo‑3‑nitro‑1H‑1,2,4‑triazole (LogP ~1.0) when lipophilicity‑driven cellular penetration is a design objective.

Energetic Materials Synthesis via Azide Displacement to 5‑Azido‑3‑nitro‑1,2,4‑triazole Derivatives

The C5‑bromine atom of the target compound enables smooth nucleophilic displacement with sodium azide to generate the corresponding 5‑azido‑3‑nitro‑1,2,4‑triazole—a high‑nitrogen energetic material with potential applications as a melt‑cast explosive carrier or energetic plasticizer [1]. The N1‑isopentyl group confers enhanced thermal stability (predicted decomposition onset >220 °C) relative to N1‑unsubstituted analogs, improving safety during processing [2]. This application scenario is uniquely accessible to C5‑bromo‑substituted triazoles; 5‑methyl or 5‑unsubstituted congeners cannot undergo this transformation [3]. Procurement should prioritize this compound when designing new azido‑triazole energetic materials with tailored thermal and sensitivity profiles.

Hypoxic Tumor Cell Radiosensitizer Development

Building on the established SAR that 5‑bromo‑3‑nitro‑1,2,4‑triazole‑1‑acetamides exhibit superior radiosensitizing activity (SER 1.6–1.8) compared to 5‑methyl (SER 1.2–1.4) and 5‑unsubstituted (SER 1.1–1.3) analogs in HeLa S3 hypoxic cell assays [1], the target compound provides an advanced starting point for next‑generation radiosensitizer design. The isopentyl chain increases lipophilicity, potentially enhancing tumor tissue penetration and intracellular accumulation. The bromine atom allows for further structural elaboration while maintaining the pharmacophoric nitro‑triazole core. This compound is procurement‑relevant for radiation oncology research groups seeking to develop hypoxia‑selective radiosensitizers with improved pharmacokinetic properties.

Multi‑Project Building Block for CROs and Academic Core Facilities Supporting Both Energetics and Drug Discovery

Contract research organizations (CROs) and academic core facilities that support both medicinal chemistry and energetic materials research benefit from procuring this compound as a shared intermediate. The 3‑nitro‑1,2,4‑triazole scaffold is validated in both domains: as an energetic pharmacophore with high positive heat of formation and good density [1], and as a bioactive core with demonstrated antitubercular, antitrypanosomal, and radiosensitizing activity [2]. The C5‑bromine handle enables diversification into either azido‑energetic derivatives or bioactive C–C/C–N coupled libraries from a single purchased batch, maximizing utilization efficiency and reducing the number of separate vendor orders. This dual‑use capability is not offered by mono‑functional analogs such as 1‑methyl‑3,5‑dinitro‑1,2,4‑triazole (energetic only) [3].

Quote Request

Request a Quote for 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.